Technical Guide: Synthesis Pathways of 4-(Aminocarbonyl)aminopiperidine
Technical Guide: Synthesis Pathways of 4-(Aminocarbonyl)aminopiperidine
The following technical guide details the synthesis pathways for 4-(Aminocarbonyl)aminopiperidine , systematically identified by IUPAC nomenclature as 1-(piperidin-4-yl)urea .
This guide is structured for medicinal chemists and process development scientists, prioritizing high-fidelity protocols, mechanistic clarity, and scalability.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-(piperidin-4-yl)urea (C₆H₁₃N₃O) CAS Registry Number: 1212350-68-9 (Generic), 597-89-7 (Related free base forms often cited as salts). Core Utility: A versatile pharmacophore in drug discovery, serving as a primary building block for soluble epoxide hydrolase (sEH) inhibitors, CCR5 antagonists, and urea-based kinase inhibitors.
The synthesis of 4-(aminocarbonyl)aminopiperidine poses a chemoselectivity challenge: distinguishing the secondary amine of the piperidine ring (N1) from the primary exocyclic amine (N4) required for urea formation. Consequently, the most robust pathways necessitate a protection-deprotection strategy or highly selective direct functionalization.
Retrosynthetic Logic
The molecule is disconnected at the urea linkage or the piperidine nitrogen.
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Urea Construction: Functionalization of 4-aminopiperidine using cyanate sources or urea equivalents.
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Nitrogen Protection: Utilization of tert-butyloxycarbonyl (Boc) or Benzyl (Bn) groups to mask the N1 position, ensuring regioselective urea formation at C4.
Pathway A: The Cyanate Addition (Standard Protocol)
Best For: Laboratory scale, high purity, and ease of purification. Mechanism: Nucleophilic attack of the exocyclic amine on isocyanic acid (generated in situ).
This pathway is the industry standard due to the mild conditions and high yields (>80%). It relies on the reaction of a mono-protected diamine with a cyanate salt in acidic media.
Step 1: N-Protection
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Reagents: 4-Aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
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Protocol: React 4-aminopiperidine with 0.95 eq of Boc₂O at 0°C to preferentially protect the more nucleophilic secondary amine (N1) over the primary amine, or use commercially available 1-Boc-4-aminopiperidine .
Step 2: Urea Formation (The Critical Step)
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Reagents: 1-Boc-4-aminopiperidine, Potassium Cyanate (KOCN), Acetic Acid (AcOH), Water.
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Rationale: KOCN in the presence of acetic acid generates isocyanic acid (HNCO) in situ. The primary amine at position 4 attacks the electrophilic carbon of HNCO.
Experimental Protocol:
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Dissolve 1-Boc-4-aminopiperidine (10.0 g, 50 mmol) in a mixture of Acetic Acid/Water (1:1 v/v, 100 mL).
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Cool the solution to 0–5 °C.
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Add Potassium Cyanate (KOCN) (6.1 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Exothermic.
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Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove acetic acid. Dilute with water and adjust pH to ~10 using NaOH. The product, tert-butyl 4-ureidopiperidine-1-carboxylate , often precipitates as a white solid. Filter, wash with cold water, and dry.
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Yield Expectation: 85–92%.
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Step 3: Deprotection[1]
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Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
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Protocol: Treat the intermediate with 4M HCl/Dioxane at 25°C for 2 hours. Evaporate solvent to obtain 1-(piperidin-4-yl)urea hydrochloride .
Pathway B: The Urea Fusion (Green/Industrial Route)
Best For: Large-scale manufacturing, cost reduction, and avoiding halogenated solvents. Mechanism: Transamidation (Ammonia displacement).
This method utilizes the direct reaction of the amine with urea at elevated temperatures. While atom-economical, it requires careful temperature control to prevent polymerization or biuret formation.
Experimental Protocol:
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Mix 1-Boc-4-aminopiperidine (1.0 eq) and Urea (3.0 eq) in a round-bottom flask.
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Add a minimal amount of water or ethanol (or run neat as a melt if stability permits).
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Heat to reflux (100–120 °C) for 12–24 hours. Ammonia gas (NH₃) will evolve; ensure proper venting.
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Monitoring: Monitor by TLC/LCMS for the disappearance of the starting amine.
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Purification: Upon cooling, the product often crystallizes. Recrystallize from Ethanol/Water.
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Note: This route is "greener" but often suffers from lower yields (60–70%) compared to the cyanate route due to thermal degradation of the Boc group if temperatures exceed 130°C.
Pathway C: The Trimethylsilyl Isocyanate (TMS-NCO) Route
Best For: Sensitive substrates or anhydrous conditions. Mechanism: Silyl-transfer mediated carbamoylation.
If the substrate is sensitive to the acidic conditions of the KOCN/AcOH method, TMS-NCO provides a neutral alternative.
Experimental Protocol:
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Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous THF.
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Add TMS-NCO (1.2 eq) dropwise at room temperature.
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Stir for 4–6 hours.
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Quench with Methanol (MeOH). The methanolic workup cleaves the transient O-silyl isourea to release the final urea.
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Concentrate to yield the product.
Critical Process Parameters & Comparison
| Parameter | Pathway A (Cyanate) | Pathway B (Urea Fusion) | Pathway C (TMS-NCO) |
| Reagent Cost | Low (KOCN is cheap) | Very Low (Urea is commodity) | High (TMS-NCO) |
| Reaction pH | Acidic (AcOH) | Neutral/Basic (NH₃ evolution) | Neutral |
| Yield | High (85-95%) | Moderate (60-75%) | High (80-90%) |
| Scalability | Excellent | Good (requires heat management) | Limited (Reagent cost) |
| Atom Economy | Good | Excellent | Moderate (TMS waste) |
Analytical Characterization Data
To validate the synthesis, the following spectral data should be obtained for the 1-Boc-4-ureidopiperidine intermediate:
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¹H NMR (400 MHz, DMSO-d₆):
- 5.95 (d, 1H, -NH-CO-), 5.38 (s, 2H, -NH₂), 3.85 (m, 2H, piperidine eq), 3.55 (m, 1H, CH-N), 2.80 (m, 2H, piperidine ax), 1.70 (m, 2H), 1.39 (s, 9H, Boc).
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MS (ESI): Calculated for C₁₁H₂₁N₃O₃ [M+H]⁺: 244.16. Found: 244.2.
For the final deprotected 1-(piperidin-4-yl)urea hydrochloride :
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¹H NMR (D₂O): Absence of the Boc singlet at 1.39 ppm. Shift of piperidine ring protons due to protonation.
References
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Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas . eScholarship@McGill. Available at: [Link]
- Method for preparing 4-Boc-aminopiperidine. Google Patents (CN107805218B).
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives . PubMed. Available at: [Link]
- Pyrimidinedione compounds and pharmaceutically acceptable salts thereof. Google Patents (USRE50050E1).
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Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent . Asian Journal of Chemistry. Available at: [Link]
